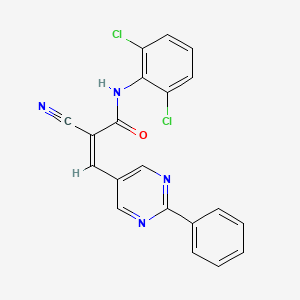
(Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. It has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Synthesis of Pyrimidines and Pyrazoles : Similar compounds have been used in the synthesis of pyrimidines and pyrazoles, which are crucial for developing pharmaceuticals and agrochemicals. For instance, reactions of benzyl ketones with formamide or acetamide have led to the formation of enamines and aminopyrimidines, highlighting the versatility of similar structures in synthesizing complex heterocyclic compounds (Hirota et al., 1978).
Antimicrobial Activity
- Development of Antimicrobial Agents : Certain cyano and amide-containing compounds have shown promising antimicrobial activities, suggesting the potential of our compound in this area. A study on thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form pyridothienopyrimidine derivatives, revealed significant antimicrobial properties (Gad-Elkareem et al., 2011).
Anti-inflammatory and Analgesic Potential
- Analgesic and Anti-inflammatory Applications : The modification of cyanoamino and phenyl groups in pyrimidines has been explored for developing anti-inflammatory and analgesic agents. Such modifications have led to compounds with high activity, suggesting the therapeutic potential of similarly structured compounds in pain management and inflammation control (Chhabria et al., 2007).
Herbicidal Activity
- Herbicidal Applications : Compounds featuring cyanoacrylate structures have been investigated for their herbicidal efficacy. For example, certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated good herbicidal activities, underlining the agricultural application potential of related chemical structures (Wang et al., 2004).
Antitumor Agents
- Antitumor Activity : The structural motif of cyanoaminopyrimidines, similar to our compound, has been associated with antitumor properties. These compounds have shown to promote tubulin polymerization, a mechanism that could be harnessed for cancer treatment, suggesting the potential use of (Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide in oncology research (Zhang et al., 2007).
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O/c21-16-7-4-8-17(22)18(16)26-20(27)15(10-23)9-13-11-24-19(25-12-13)14-5-2-1-3-6-14/h1-9,11-12H,(H,26,27)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKUWFJVXLLJMY-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
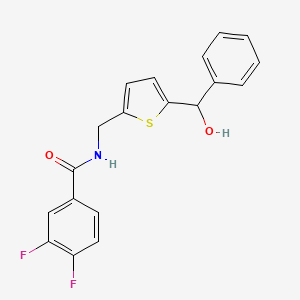
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)
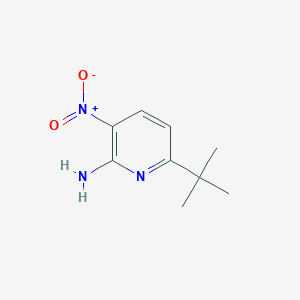
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
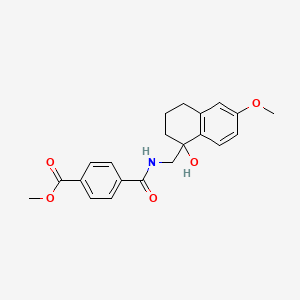
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
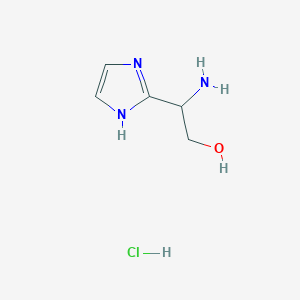
![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)
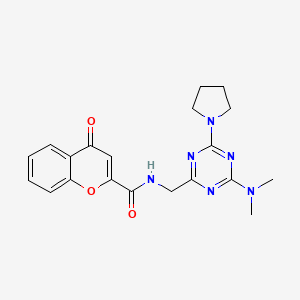
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)
